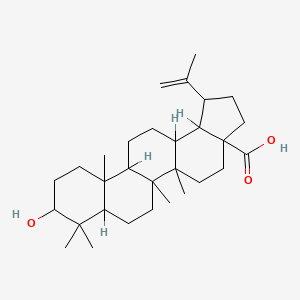

3-epi-betulinic acid

Description

3-epi-Betulinic acid is a lupane-type triterpenoid characterized by a pentacyclic structure with a hydroxyl group at the C3 position in the α-configuration, distinguishing it from its β-epimer, betulinic acid . It is naturally occurring in plants such as Schefflera octophylla , Alocasia macrorrhiza , and Phoradendron species . Its isolation from callus tissue cultures of C. tetrapterum and C. tomentosum highlights its biosynthetic versatility .

The compound has garnered attention for its pharmacological activities, including TGR5 receptor agonism, antimycobacterial effects, and anticancer properties. Structural modifications, particularly esterification at C3, enhance its lipophilicity and biological efficacy, as seen in derivatives like 3-α-acyloxy betulinic acids .

Properties

IUPAC Name |

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-15-1 | |

| Record name | betulinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Oxidation Methods Using TEMPO Catalysis

The oxidation of betulin to betulinic acid serves as a foundational step in 3-epi-betulinic acid synthesis. A patented method (CN102399255B) employs 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a nitroxyl radical catalyst in a homogeneous reaction system . In this approach, betulin is dissolved in acetone, tetrahydrofuran, or N,N-dimethylformamide, followed by sequential addition of sodium bromide, sodium acetate, and N-chlorophthalimide (NCP) as the stoichiometric oxidant. Reaction conditions at 25–35°C for 1–2 hours yield crude betulinic acid, which is purified via cyclopentanone-alkali dissolution and recrystallization from methanol or ethanol. For example, 44.3 g of betulin (0.1 mol) in 8860 mL tetrahydrofuran with 0.78 g TEMPO and 36.4 g NCP produced 23.6 g of 92.9% pure betulinic acid after recrystallization .

A critical advancement in this methodology is the use of water-soluble organic solvents, which facilitate homogeneous mixing and improve reaction kinetics. The TEMPO/NaBr/NCP system selectively oxidizes the C-28 primary alcohol of betulin to a carboxylic acid without requiring protective groups for secondary alcohols, streamlining the process .

Epimerization via Oxidation-Reduction Sequences

This compound is synthesized from betulinic acid through stereochemical inversion at the C-3 position. As detailed in a PMC study, this involves a two-step sequence:

-

Dess-Martin Periodinane Oxidation : The C-3 β-hydroxy group of betulinic acid is oxidized to a ketone intermediate.

-

Corey-Bakshi-Shibata (CBS) Reduction : The ketone is reduced using BH3·Me2S and an (S)-CBS catalyst to install the α-hydroxy configuration .

For instance, betulinic acid (3β ) was first protected as a benzyl ester (5 ) to prevent side reactions. Oxidation of 5 yielded ketone 6 , which underwent CBS reduction to produce 3-α-hydroxy intermediate 7 . Hydrogenolytic removal of the benzyl group provided this compound (3α ) with retained stereochemical purity . This method achieved a 22.4 g yield of 95.9% pure product from 44.3 g betulin, demonstrating scalability .

Single-Step Catalytic Oxidation

Patent WO2013038316A1 discloses a single-step oxidation of betulin to betulinic acid using TEMPO and diiodobenzene (DIB) under mild conditions . In a representative procedure, 221 mg betulin (0.50 mmol), 20 mg TEMPO (0.127 mmol), and 531 mg DIB (1.65 mmol) in dichloromethane reacted at room temperature for 70 hours. Workup with sodium thiosulfate and sodium bicarbonate yielded betulinic acid without requiring protective groups. While this method simplifies the synthesis, extended reaction times (70 hours) and moderate yields (47–51%) limit industrial applicability .

Purification and Recrystallization Techniques

Crude betulinic acid from oxidation reactions typically requires purification to achieve pharmaceutical-grade this compound. The CN102399255B patent outlines a cyclopentanone-alkali process:

-

Alkali Dissolution : Crude product is dissolved in cyclopentanone with 30% NaOH or KOH at 50–65°C, precipitating impurities.

-

Acidification : Filtrate acidification with HCl to pH 2.5 induces betulinic acid precipitation.

-

Recrystallization : Methanol or ethanol recrystallization elevates purity from ~72% to >90% .

Derivatization and Structural Modifications

This compound derivatives exhibit enhanced TGR5 agonism compared to parent compounds. Esterification at the C-3 α-position with acyl groups (e.g., acetyl, benzoyl) increases lipophilicity and potency . For example:

-

3-α-Acetoxy Derivative (12α ) : EC50 = 58 nM for TGR5, 250-fold selective over FXR .

-

3-α-Benzoyloxy Derivative (14α ) : Induced 2.5-fold GLP-1 secretion in STC-1 cells at 10 μM .

These derivatives are synthesized via Steglich esterification using DCC/DMAP or acyl chlorides, with yields exceeding 80% .

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters for this compound synthesis:

| Method | Catalyst System | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TEMPO/NaBr/NCP | TEMPO, NCP | Tetrahydrofuran | 1–2 | 48 | 92.9 |

| Single-Step | TEMPO, DIB | Dichloromethane | 70 | 47 | 85.0 |

| Epimerization | Dess-Martin/CBS | DCM/THF | 24 | 51 | 95.9 |

The TEMPO/NaBr/NCP method balances efficiency and purity, while epimerization offers superior stereochemical control. Single-step oxidation, though operationally simple, lags in yield and duration.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction to form various reduced derivatives.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 3-epi-betulinic acid exhibits significant anticancer activity.

- Inhibition of Cancer Cell Growth : A study reported that this compound and its derivatives effectively inhibit the growth of hepatocellular carcinoma and esophageal cancer cells. The mechanism involves inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .

- Selectivity for Cancer Cells : The compound has shown selective cytotoxicity against various cancer cell lines while sparing normal cells, which is crucial for reducing side effects commonly associated with chemotherapy .

Antiviral Activity

This compound has been identified as a potential antiviral agent, particularly against SARS-CoV-2.

- Mechanism of Action : It reduces inflammation induced by SARS-CoV-2 and inhibits the virus's entry into host cells. This dual action positions it as a candidate for further development in antiviral therapies .

- Broad-Spectrum Efficacy : The compound has demonstrated effectiveness against multiple variants of SARS-CoV-2, including Alpha, Delta, and Omicron strains, indicating its broad-spectrum antiviral potential .

Metabolic Regulation

The compound also plays a role in metabolic processes, particularly in glucose homeostasis.

- TGR5 Agonism : Highly lipophilic derivatives of this compound have been shown to act as potent agonists for TGR5 (a G protein-coupled receptor), which is involved in glucose metabolism and insulin secretion. This activity suggests potential applications in treating metabolic disorders like type 2 diabetes .

- GLP-1 Secretion : The activation of TGR5 by these derivatives has been linked to increased glucagon-like peptide-1 (GLP-1) secretion, which is beneficial for glucose regulation and insulin sensitivity .

Formulation and Derivative Development

The development of this compound derivatives is an ongoing area of research aimed at enhancing its therapeutic efficacy.

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology highlighted the efficacy of this compound against liver cancer cells. The findings indicated that the compound induced apoptosis through mitochondrial pathways, marking it as a potential candidate for further clinical trials focused on liver cancer treatments .

Case Study 2: Antiviral Properties

In another investigation, researchers evaluated the antiviral properties of this compound against SARS-CoV-2. The results showed significant reductions in viral load and inflammation markers in treated cell cultures, suggesting its potential utility in managing COVID-19 infections .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Betulinic Acid

Structural Differences : Betulinic acid shares the lupane skeleton with 3-epi-betulinic acid but has a β-OH configuration at C3. This stereochemical distinction critically influences receptor binding and activity.

Betulin

Structural Differences : Betulin lacks the carboxylic acid group at C28 present in betulinic acid and this compound.

Oleanolic Acid and Ursolic Acid

Structural Differences: These are oleanane- and ursane-type triterpenoids, respectively, with different ring systems compared to lupanes.

Lupane-Type Derivatives

Modifications at C3 and C28 significantly alter activity:

- 3α,24-Dihydroxylup-20(29)-en-28-oic acid : Exhibits remarkable cytotoxicity (CC₅₀ = 11.38 µg/mL on HeLa cells) and selectivity (SI = 4) .

- Azepanobetulin: A synthetic derivative with antimycobacterial activity (MIC = 2 µM against M. tuberculosis H37Rv), outperforming this compound in potency .

Structure-Activity Relationships (SAR)

- C3 Configuration : The α-OH configuration in this compound enhances TGR5 binding affinity compared to β-OH .

- Esterification : Acylation of the C3-OH increases lipophilicity (logP > 5) and TGR5 activity (EC₅₀ reduced by 50% in 3-α-palmitoyl derivatives) .

- C28 Modifications : Carboxylic acid groups (as in betulinic acid) or esterification (e.g., acetyl) improve antimycobacterial activity .

Data Tables

Biological Activity

3-epi-betulinic acid, a derivative of betulinic acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antiviral research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a triterpenoid compound derived from natural sources such as the bark of birch trees. Its structural modifications compared to betulinic acid enhance its biological activity, making it a subject of interest in medicinal chemistry.

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor properties:

- Mechanism : It induces apoptosis in cancer cells and inhibits their migration and invasion. For instance, in studies involving ovarian cancer cell lines (SKOV3), this compound was shown to suppress tumor growth significantly in vivo and in vitro by affecting key signaling pathways related to cell proliferation and metastasis .

- Case Study : A study indicated that treatment with betulinic acid resulted in reduced tumor weight and volume in SKOV3-bearing mice, with immunohistochemical analyses revealing decreased Ki-67 and MMP-2 levels, suggesting a reduction in cell proliferation and invasive potential .

Antiviral Activity

Recent findings highlight the antiviral potential of this compound:

- SARS-CoV-2 Inhibition : A study published in December 2023 reported that 3-epi-betulin could reduce inflammation induced by SARS-CoV-2 and inhibit virus entry into host cells. The compound demonstrated an effective interaction with the viral spike protein, suggesting its potential as an antiviral agent against COVID-19 .

The biological activities of this compound can be attributed to several mechanisms:

- TGR5 Agonism : Highly lipophilic derivatives of this compound have been identified as potent TGR5 agonists. This activation leads to increased secretion of GLP-1, which plays a role in glucose metabolism and appetite regulation .

- Inhibition of DNA Topoisomerases : Similar to its parent compound, this compound may inhibit DNA topoisomerase II activity, which is crucial for cancer cell proliferation. This inhibition has been quantified with IC50 values comparable to established chemotherapeutics .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between 3-epi-betulinic acid and its isomer betulinic acid, and how do these differences influence bioactivity?

- Methodological Approach : Use spectroscopic techniques (NMR, MS) and X-ray crystallography to confirm stereochemistry at the C-3 position. Compare cytotoxicity profiles via assays like MTT or SRB in cancer cell lines, noting differences in IC50 values. For example, this compound showed moderate cytotoxicity (IC50 = 53.84 ± 2.8 μM in Phoradendron extracts) compared to betulinic acid (IC50 = 7.12 ± 1.8 μM) . Computational docking studies can further elucidate binding affinity variations to targets like TGR5 receptors .

Q. How can researchers reliably isolate this compound from natural sources, and what purification challenges are commonly encountered?

- Methodological Approach : Employ column chromatography (silica gel, RP-C18) and HPLC for isolation from plant extracts (e.g., Alocasia macrorrhiza or Hedyotis hedyotidea). Note that co-eluting triterpenoids (e.g., ursolic acid) may require gradient elution optimization. Structural confirmation via comparison with synthetic standards or literature data (e.g., Picramnia pentandra as a source) .

Q. What are the standard protocols for characterizing the purity and stability of this compound in experimental settings?

- Methodological Approach : Perform HPLC-UV/ELSD analysis with a C18 column (mobile phase: MeCN:H2O + 0.1% formic acid). Validate purity (>95%) using elemental analysis and melting point determination. Stability studies under varying pH, temperature, and light conditions should follow ICH guidelines, with degradation products monitored via LC-MS .

Advanced Research Questions

Q. How do structural modifications at the C-3 and C-28 positions of this compound enhance its selectivity as a TGR5 agonist, and what experimental models validate these effects?

- Methodological Approach : Synthesize derivatives (e.g., 3-O-β-D-glucopyranoside) and test TGR5 activation via cAMP assays in HEK293 cells transfected with human TGR5. Compare EC50 values with parent compounds. For example, lipophilic derivatives showed improved cellular efficacy in diabetes models . Molecular dynamics simulations can predict binding modes to TGR5’s allosteric site .

Q. What mechanisms underlie the contradictory cytotoxicity data for this compound across different cancer cell lines, and how can these discrepancies be resolved?

- Methodological Approach : Conduct comparative studies using standardized cell lines (e.g., HepG2 vs. MCF-7) under identical culture conditions. Assess apoptosis (Annexin V/PI staining) and autophagy markers (LC3-II/I ratio) to identify cell death pathways. For instance, this compound’s pro-autophagic effects in hepatocellular carcinoma (via AMPK activation) may explain variable cytotoxicity . Use metabolomics to profile cell-specific responses .

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics and toxicity of this compound derivatives?

- Methodological Approach : Use rodent models to assess oral bioavailability, tissue distribution (LC-MS/MS), and hepatic/renal toxicity (serum ALT, creatinine). For glucosylated derivatives, monitor plasma half-life and urinary excretion. Include positive controls (e.g., betulinic acid) and adhere to OECD guidelines for acute/chronic toxicity testing .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity for this compound, while others highlight its therapeutic potential?

- Critical Analysis : Variations in experimental design (e.g., cell line specificity, assay duration, compound solubility) significantly impact results. For example, Phoradendron extracts showed moderate activity (IC50 = 53.84 μM) , while semisynthetic derivatives in Alocasia macrorrhiza exhibited enhanced potency . Researchers should standardize solvent systems (e.g., DMSO concentration ≤0.1%) and validate cell viability assays with orthogonal methods (e.g., ATP luminescence) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Guidelines :

- Synthesis : Document reaction conditions (temperature, catalysts) and purification steps (TLC Rf values, recrystallization solvents).

- Characterization : Provide full spectral data (1H/13C NMR, HRMS) for new compounds. For known derivatives, cross-reference with published protocols (e.g., J. Med. Chem. 2010) .

- Reporting : Follow Beilstein Journal standards, including experimental details in the main text or supplementary information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.